

Spectroscopic Profile of 2,6-Dibromo-4-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,6-Dibromo-4-(trifluoromethoxy)aniline
Cat. No.:	B042295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,6-Dibromo-4-(trifluoromethoxy)aniline** (CAS No: 88149-49-9). This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for **2,6-Dibromo-4-(trifluoromethoxy)aniline**. Due to the limited availability of experimentally derived public data, predicted values for NMR spectroscopy are included and are explicitly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Parameter	^1H NMR (Predicted)	^{13}C NMR (Predicted)
Solvent	CDCl_3	CDCl_3
Frequency	Not Specified	Not Specified
Chemical Shift (δ)	Aromatic Protons: Two singlets expected in the aromatic region. NH_2 Protons: One broad singlet.	Aromatic Carbons: Multiple signals expected in the aromatic region. CF_3 Carbon: One quartet.
Integration	Aromatic Protons: 2H, NH_2 Protons: 2H	Not Applicable
Coupling Constants (J)	Not Applicable	C-F coupling expected for the CF_3 and adjacent carbons.

Table 2: Infrared (IR) Spectroscopy Data

Parameter	Attenuated Total Reflectance (ATR) FT-IR
Instrument	Bruker Tensor 27 FT-IR[1]
Technique	ATR-Neat[1]
Source of Spectrum	Bio-Rad Laboratories, Inc. / Alfa Aesar[1]
Characteristic Absorptions	Wavenumber (cm^{-1})
N-H Stretch	Expected in the range of 3300-3500 cm^{-1}
C-H Aromatic Stretch	Expected around 3000-3100 cm^{-1}
C=C Aromatic Stretch	Expected in the range of 1450-1600 cm^{-1}
C-N Stretch	Expected in the range of 1250-1350 cm^{-1}
C-F Stretch	Expected in the range of 1000-1400 cm^{-1}
C-Br Stretch	Expected in the range of 500-600 cm^{-1}
C-O Stretch	Expected in the range of 1210-1320 cm^{-1}

Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C ₇ H ₄ Br ₂ F ₃ NO
Molecular Weight	334.92 g/mol
Expected m/z Peaks	Interpretation
~333, 335, 337	Molecular ion peak cluster due to bromine isotopes (⁷⁹ Br and ⁸¹ Br)
Other Fragments	Loss of Br, CF ₃ , and other characteristic fragments

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dibromo-4-(trifluoromethoxy)aniline** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak of CDCl_3 (δ 77.16 ppm).

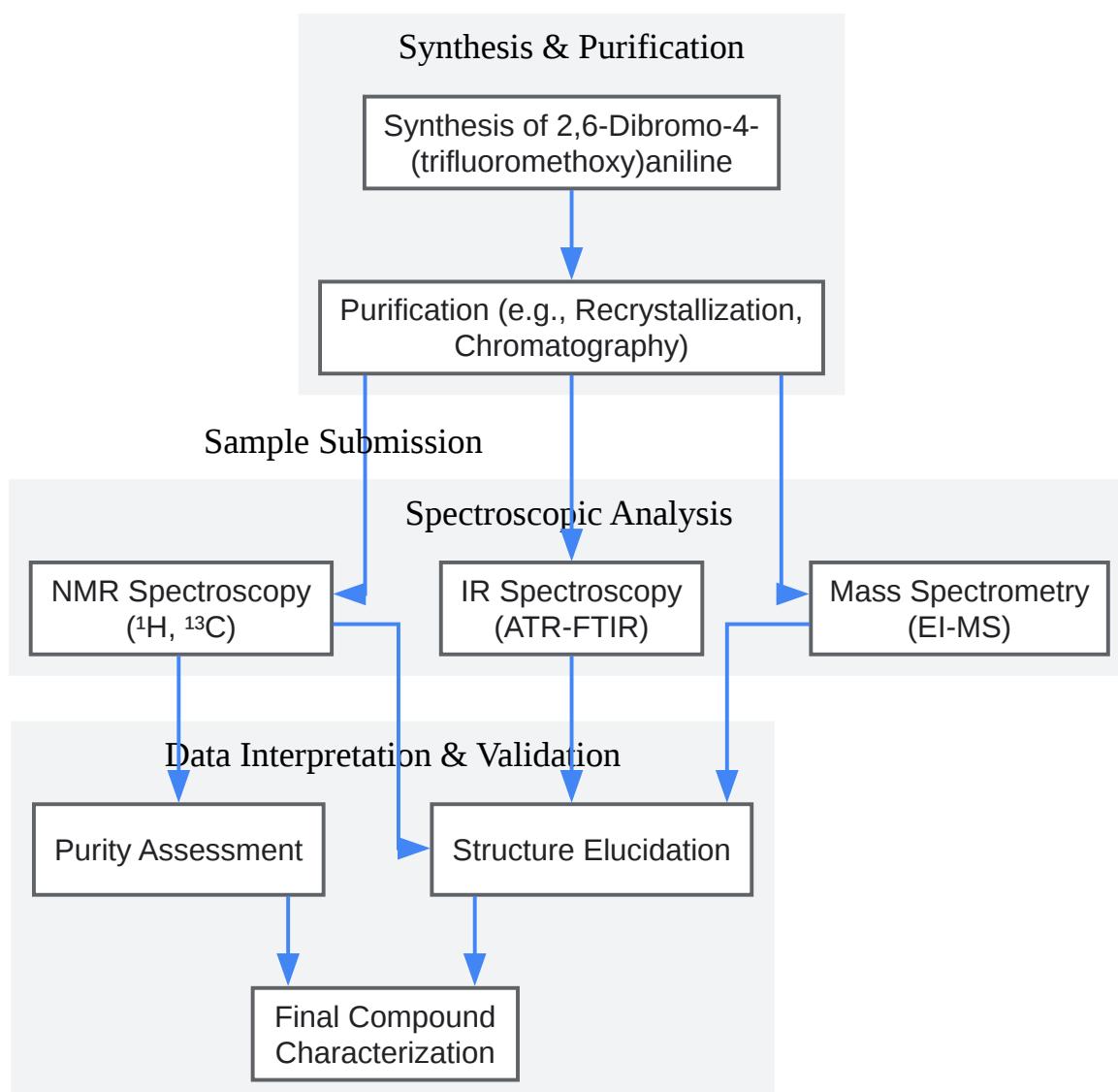
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal).
- Sample Preparation: Place a small amount of the solid **2,6-Dibromo-4-(trifluoromethoxy)aniline** sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply consistent pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
 - The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.
- Sample Introduction:
 - For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.
 - For a direct insertion probe, place a small amount of the solid sample into a capillary tube and insert it directly into the ion source.
- Ionization: Utilize a standard electron ionization energy of 70 eV.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The resulting mass spectrum will show the relative abundance of different mass-to-charge ratio fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2,6-Dibromo-4-(trifluoromethoxy)aniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromo-4-(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042295#spectroscopic-data-of-2-6-dibromo-4-trifluoromethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com